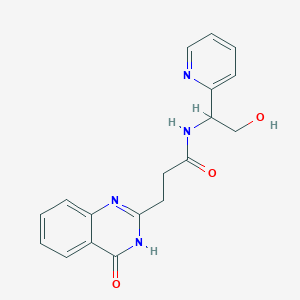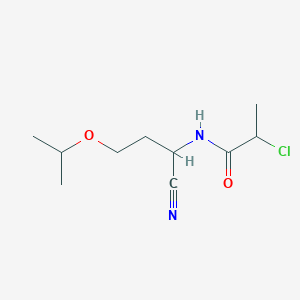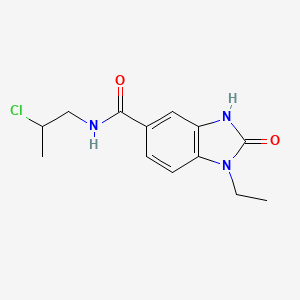![molecular formula C8H12ClN3O3 B7432146 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7432146.png)
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide, also known as CPMA, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPMA is a synthetic compound that belongs to the oxazole family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide is not yet fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of certain enzymes and signaling pathways. For example, 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects:
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide has been found to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide has also been shown to inhibit the growth of bacterial strains by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide in lab experiments is its diverse biological activities. 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a valuable tool for studying these biological processes. Additionally, 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
However, one of the limitations of using 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide in lab experiments is its potential toxicity. Studies have shown that 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide can induce cytotoxicity in certain cell lines at high concentrations. Additionally, 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide has been found to exhibit genotoxicity in some assays. Therefore, caution should be taken when using 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide in experiments, and appropriate safety measures should be followed.
Orientations Futures
There are several future directions for research on 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide. One area of interest is the development of 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide-based therapeutics for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide and its potential toxicity. Finally, the development of new synthetic methods for 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide could lead to the discovery of novel analogs with improved biological activities.
Méthodes De Synthèse
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide can be synthesized through a multistep process that involves the reaction of various chemical intermediates. The first step involves the reaction of 2-chloropropanoyl chloride with 2-aminoethanol to form 5-chloro-2-hydroxy-N-(2-hydroxyethyl) acetamide. This intermediate is then treated with triethylamine to form 5-chloro-N-(2-hydroxyethyl) acetamide. The final step involves the reaction of this intermediate with 4,5-dihydro-1,2-oxazole-3-carboxylic acid to form 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide.
Applications De Recherche Scientifique
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide has been shown to reduce inflammation in animal models of arthritis and colitis. 5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide has also been found to exhibit antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
5-[(2-chloropropanoylamino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O3/c1-4(9)8(14)11-3-5-2-6(7(10)13)12-15-5/h4-5H,2-3H2,1H3,(H2,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIZUURFHUBASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CC(=NO1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[cyclopropyl(propan-2-yl)amino]ethyl-(4-methoxy-3,5-dimethylphenyl)sulfonylamino]-N-methylacetamide](/img/structure/B7432069.png)
![2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl-[2-[3-methoxypropyl(methyl)amino]ethyl]amino]-N-methylacetamide](/img/structure/B7432072.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[2-(3,3-dimethylpiperidin-1-yl)ethyl]amino]-N-methylacetamide](/img/structure/B7432077.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432085.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432093.png)
![N-(3-fluoropropyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432104.png)

![N-[2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]ethyl]-2-cyclopentylacetamide](/img/structure/B7432120.png)
![Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate](/img/structure/B7432127.png)


![3-cyclopropyl-N-[2-(methylcarbamoylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7432144.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]propanamide](/img/structure/B7432149.png)
![2-chloro-1-(3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)propan-1-one](/img/structure/B7432162.png)